molecular formula C26H20P2 B1583838 Bis(diphenylphosphino)acetylene CAS No. 5112-95-8

Bis(diphenylphosphino)acetylene

Cat. No.: B1583838
CAS No.: 5112-95-8
M. Wt: 394.4 g/mol
InChI Key: FOWZHJNBFVLJGP-UHFFFAOYSA-N
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Description

Bis(diphenylphosphino)acetylene (dppa), with the CAS registry number 5112-95-8 and the molecular formula C₂₆H₂₀P₂, is a versatile organophosphorus compound characterized as a white to light yellow crystalline powder . Its core structure features a rigid, linear acetylene backbone (-C≡C-) connecting two diphenylphosphine groups, making it a valuable bridging ligand in coordination chemistry and materials science. The primary research value of dppa lies in its ability to construct bimetallic and polynuclear transition metal complexes. Its rigidity and well-defined coordination geometry allow for the creation of stable, well-defined molecular architectures. For instance, it has been effectively used to synthesize ten-membered dimetallacyclic Cu(I) complexes with 2,2'-bipyridine derivatives, which are of significant interest for their photophysical properties and potential applications in light-emitting devices . Furthermore, dppa and its pre-formed digold derivatives have been employed as linking groups in osmium cluster chemistry, leading to the formation of di-, tri-, and tetrameric cluster compounds whose structures have been confirmed by X-ray crystallography . Its functionality also extends to acting as a bifunctional ligand in cycloplatinated complexes, where it plays a role in fundamental organometallic reactions such as the oxidative addition of methyl iodide . This product is intended for research applications in a laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-diphenylphosphanylethynyl(diphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C26H20P2/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOWZHJNBFVLJGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C#CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C26H20P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00199140
Record name Ethynylenebis(diphenylphosphine)
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Molecular Weight

394.4 g/mol
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CAS No.

5112-95-8
Record name Bis(diphenylphosphino)acetylene
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Record name Ethynylenebis(diphenylphosphine)
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Record name Ethynylenebis(diphenylphosphine)
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Record name Ethynylenebis[diphenylphosphine]
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Preparation Methods

Stepwise Preparation Procedure

  • Generation of Diphenylphosphino Lithium:

    • Metallic lithium reacts with triphenylphosphine in an organic solvent such as dry tetrahydrofuran (THF) under a nitrogen atmosphere.
    • This reaction produces diphenylphosphino lithium and phenyl lithium.
    • Typical conditions: stirring for 3 hours at room temperature, resulting in a scarlet solution.
  • Quenching Phenyl Lithium:

    • Instead of using tert-butyl chloride (a costly reagent), pure water is slowly added at low temperature (0 °C) to convert phenyl lithium into diphenylphosphino alkane.
    • This step avoids side reactions and simplifies the process.
  • Solvent Removal:

    • THF is removed by distillation under reduced pressure, concentrating the solution.
  • Alkaline Treatment:

    • An aqueous alkaline solution (e.g., potassium hydroxide 56% mass fraction) is added slowly to the concentrated solution.
    • This step prepares the medium for coupling.
  • Coupling with Dihaloalkane:

    • A dihaloalkane such as 1,2-ethylene dichloride is added dropwise.
    • The mixture is heated to 30–80 °C and incubated for 1–3 hours to complete the reaction.
  • Work-up and Purification:

    • The reaction mixture is cooled, diluted with water, stirred, filtered, and washed to remove inorganic salts.
    • The crude product is recrystallized from mixed solvents (e.g., toluene and ethanol or ethyl acetate) to afford pure this compound.

Reaction Conditions and Yields

Parameter Typical Values
Solvent Dry tetrahydrofuran (THF)
Lithium (metal) 14 g per batch
Triphenylphosphine 26.2 g per batch
Water addition 5.4 g, added over 30 minutes at 0 °C
Alkaline solution 56% potassium hydroxide aqueous solution, ~13.75–14 g
Dihaloalkane 1,2-ethylene dichloride (4 mL) or analogues
Reaction temperature 30–80 °C
Reaction time 1–3 hours
Product yield 17.4–18 g (approx. 70–80% yield)
Product purity (HPLC) >98%
Melting point 138–140 °C (for ethylene derivative)

Advantages

  • Avoids expensive and hazardous reagents like tert-butyl chloride.
  • High yield and purity suitable for industrial scale-up.
  • Mild reaction conditions with easy work-up.
  • Versatile for different dihaloalkanes to produce various bis(diphenylphosphino)alkanes.

Example Summary from Patent

Embodiment Dihaloalkane Used Reaction Time Yield (g) Purity (HPLC) Melting Point (°C)
1 1,2-Ethylene dichloride 1 hour 18 >98% 138–140
2 1,3-Propylene dichloride 2 hours 17.4 >98% 63–65
3 Isosorbide-5-nitrate dichlorobutane 3 hours 17.8 >98% 130–137

Research Insights on Ligand Synthesis and Coordination

While the patent provides the most detailed preparation method, research literature also discusses the synthesis of this compound as a ligand for coordination chemistry:

  • The compound is typically synthesized by coupling diphenylphosphino lithium intermediates with acetylene or acetylene analogues bearing halogen substituents.
  • The ligand's linear geometry with two terminal phosphine groups and a central acetylene moiety makes it suitable for coordinating to transition metals, especially in organometallic complexes.
  • The ligand is often prepared in situ or isolated following the above synthetic routes before use in complexation reactions with metals such as platinum, titanium, and zirconium.

Chemical Reactions Analysis

Reactivity and Mechanistic Insights

The reactivity of bis(diphenylphosphino)acetylene can be categorized based on its interactions with different metal centers:

  • Platinum Complexes : The interaction of this compound with platinum(II) precursors leads to the formation of novel alkynyl platinum dimers. These reactions often yield double dppa-bridged systems, showcasing the ligand's ability to stabilize multiple coordination modes .

  • Copper Complexes : In the case of copper(I), this compound acts as a bridging ligand, forming stable dinuclear complexes that are characterized by distinct absorption spectra attributed to their molecular structure and electronic transitions .

Characterization Techniques

Characterization of this compound complexes is typically carried out using various spectroscopic techniques:

  • NMR Spectroscopy : NMR spectroscopy provides insights into the electronic environment around phosphorus atoms in dppa complexes. Shifts in chemical shifts can indicate changes in coordination and bonding interactions.

  • X-ray Crystallography : This technique is crucial for elucidating the three-dimensional structures of this compound complexes. For instance, X-ray analysis has confirmed the formation of cyclic compounds and their specific coordination geometries .

  • UV-Vis Spectroscopy : The optical properties of copper(I) complexes containing this compound have been studied using UV-Vis spectroscopy, revealing important information about electronic transitions within these complexes .

Table 2: Characterization Techniques for Dppa Complexes

TechniquePurpose
NMR SpectroscopyDetermine electronic environment
X-ray CrystallographyConfirm structural integrity
UV-Vis SpectroscopyAnalyze optical properties

Scientific Research Applications

Bis(diphenylphosphino)acetylene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of bis(diphenylphosphino)acetylene involves its ability to coordinate with metal centers through the phosphorus atoms. This coordination can alter the electronic properties of the metal center, making it more reactive in catalytic processes. The compound can also act as a bridging ligand, linking multiple metal centers and facilitating multi-metallic catalysis .

Comparison with Similar Compounds

Comparison with Similar Compounds

1,2-Bis(diphenylphosphino)ethane (dppe)

  • Structure : Ethane (C₂H₄) spacer between two PPh₂ groups.
  • Molecular weight : 398.40 g/mol .
  • Flexibility : More flexible than dppac due to the saturated ethane spacer, leading to variable bite angles and coordination modes .
  • Applications: Common in catalysis (e.g., hydrogenation) and stabilizing mononuclear complexes. Unlike dppac, dppe is less effective in bridging multiple metal centers .

1,3-Bis(diphenylphosphino)propane (dppp)

  • Structure : Propane (C₃H₆) spacer.
  • Flexibility : Intermediate rigidity between dppe and dppac.
  • Coordination : Prefers chelating or bridging modes in binuclear complexes. Used in ruthenium-catalyzed reactions (e.g., styrene synthesis) .
  • Limitation : Propane spacer reduces π-conjugation compared to dppac, limiting electronic communication in metal complexes .

1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Structure : Ferrocene (Fe(C₅H₅)₂) spacer.
  • Redox activity : Ferrocene moiety enables redox-responsive behavior, absent in dppac .
  • Applications : Widely used in asymmetric catalysis. However, the bulkier ferrocene spacer can sterically hinder metal centers compared to dppac’s linear acetylene .

Bis(diphenylphosphino)methane (dppm)

  • Structure : Single methylene (CH₂) spacer.
  • Coordination : Forms dinuclear "A-frame" complexes but lacks the rigidity of dppac.
  • Limitation : Shorter spacer restricts metal-metal distances, reducing versatility in supramolecular architectures .

Structural and Functional Comparison Table

Compound Spacer Flexibility Melting Point (°C) Key Applications
dppac Acetylene Rigid 85–87 Binuclear Pt/Pd complexes, photoluminescence
dppe Ethane Flexible 143–145 Hydrogenation catalysis
dppp Propane Moderate N/A Ruthenium-catalyzed reactions
dppf Ferrocene Semi-rigid N/A Asymmetric catalysis, redox-active systems
dppm Methane Flexible N/A Dinuclear "A-frame" complexes

Biological Activity

Bis(diphenylphosphino)acetylene (dppa) is a bidentate phosphine ligand known for its unique structural and electronic properties, which have been explored in various biological contexts, particularly in cancer therapy and coordination chemistry. This article reviews the biological activity of dppa, summarizing key research findings, case studies, and data tables that illustrate its potential applications.

Chemical Structure and Properties

This compound has the chemical formula C26H22P2\text{C}_{26}\text{H}_{22}\text{P}_2 and features a linear arrangement of two diphenylphosphino groups connected by an acetylene bridge. The presence of the acetylene moiety contributes to its rigidity and potential for forming stable complexes with metal ions, which is crucial for its biological activity.

Antitumor Activity

Research has shown that dppa exhibits significant cytotoxic effects against various cancer cell lines. A study evaluated the antiproliferative effects of dppa complexes on human colorectal (HCT116) and ovarian (A2780) carcinoma cells. The findings indicated that:

  • Cytotoxicity : The complexes demonstrated a higher antiproliferative effect in A2780 cells compared to HCT116 cells.
  • Selectivity : Complexes containing dppa showed promising selectivity towards ovarian carcinoma with an IC50 value of 2.3 µM, indicating its potential as a therapeutic agent for ovarian cancer .
  • Mechanism of Action : The cytotoxicity correlated with the induction of apoptosis and an increase in intracellular reactive oxygen species (ROS), highlighting a possible mechanism through which dppa exerts its effects on cancer cells .

Coordination Chemistry

The coordination properties of dppa have been extensively studied, particularly in the context of transition metal complexes. These complexes often exhibit enhanced biological activity due to the metal's role in mediating interactions within biological systems. For instance:

  • Complex Formation : Dppa forms stable complexes with group 4 metallocenes, which have been characterized using multinuclear NMR spectroscopy and X-ray crystallography. These studies reveal insights into the electronic properties that influence reactivity and biological interactions .
  • Reactivity Studies : Kinetic studies involving dppa complexes have shown varying reaction rates depending on the metal center, suggesting that the ligand's electronic characteristics significantly impact the biological activity of the resulting complexes .

Case Studies

  • Cytotoxicity in Cancer Cells :
    • A study reported that dppa complexes exhibited selective cytotoxicity against ovarian cancer cells while sparing normal fibroblasts, indicating their potential for targeted cancer therapy .
  • Bioremediation Applications :
    • Dppa has also been investigated for its role in bioremediation processes. It was found to interact with microbial consortia involved in reductive dechlorination, demonstrating its utility beyond traditional pharmaceutical applications .

Data Tables

Study Cell Line IC50 (µM) Mechanism
Antitumor Activity of dppaA2780 (Ovarian)2.3Induction of apoptosis; ROS increase
Coordination ChemistryHCT116 (Colorectal)>100Formation of stable metal complexes
BioremediationMixed Microbial Cultures0.4 (non-inhibitory)Interaction with dechlorination pathways

Q & A

Q. What are the key steps in synthesizing Bis(diphenylphosphino)acetylene (dppac) and confirming its purity?

Methodological Answer: The synthesis typically involves reacting cycloplatinated precursors (e.g., [Pt₂R₂(C^N)₂]) with dppac in acetonitrile under ambient conditions. After stirring, solvent evaporation yields a crude product, which is purified via cold diethyl ether washing to remove unreacted ligands. Purity is confirmed using nuclear magnetic resonance (NMR) to verify proton environments and electrospray ionization time-of-flight mass spectrometry (ESI-TOF-MS) to confirm molecular ion peaks .

Q. How is this compound characterized structurally and thermally?

Methodological Answer: Structural characterization employs NMR (¹H, ³¹P) to confirm ligand coordination and symmetry. Thermal stability is assessed via melting point analysis (reported m.p. 85–87°C) . Single-crystal X-ray diffraction (SCXRD) with SHELXTL software resolves bond lengths and angles in metal complexes, while differential scanning calorimetry (DSC) can further probe thermal transitions .

Q. What experimental precautions are necessary when handling this compound?

Methodological Answer: Due to its air-sensitive phosphine groups, dppac should be stored under inert gas (N₂/Ar) and handled in a glovebox. Reaction setups require Schlenk lines for solvent degassing. Ligand decomposition is monitored via ³¹P NMR, with oxidized byproducts (e.g., phosphine oxides) appearing as downfield shifts .

Q. How does this compound act as a bridging ligand in binuclear complexes?

Methodological Answer: The acetylene backbone in dppac enables µ₂-coordination, linking two metal centers (e.g., Pt or Cu). This is confirmed via SCXRD, showing shortened M–P distances (~2.2–2.3 Å) and a linear P–C≡C–P geometry. Bridging behavior enhances electronic communication, measurable via cyclic voltammetry (split redox waves) .

Q. What spectroscopic techniques are critical for analyzing dppac-containing complexes?

Methodological Answer:

  • Photoluminescence : Emission spectra (λₑₓ = 300–400 nm) quantify quantum yields (e.g., Φ = 0.15–0.45 for Cu(I) complexes) .
  • IR Spectroscopy : Stretching frequencies (νC≡C ~2100 cm⁻¹) confirm acetylene integrity .
  • ESI-MS : Detects binuclear ions (e.g., [Pt₂(μ-dppac)(pbz)₂]⁺) .

Advanced Research Questions

Q. How can DFT calculations optimize the design of dppac-containing cycloplatinated complexes?

Methodological Answer: Density functional theory (DFT) models (e.g., B3LYP/LANL2DZ) predict ground-state geometries and electronic transitions. For [Pt₂(μ-dppac)(dfppy)₂], HOMO-LUMO gaps correlate with experimental emission wavelengths. Charge-transfer states are validated via time-dependent DFT (TD-DFT) .

Q. What strategies enhance emission quantum yields in dppac-based dinuclear copper(I) complexes?

Methodological Answer: Rigidifying the dimetallacycle using π-conjugated substituents (e.g., phenyl-modified phenanthroline ligands) reduces non-radiative decay. Emission lifetimes (τ = 0.5–2.0 µs) and quantum yields (Φ) are measured via time-resolved photoluminescence. Crystallographic data show reduced Cu···Cu distances (<3 Å) enhance metal-metal interactions .

Q. How are oxidative addition kinetics studied in binuclear Pt complexes with dppac?

Methodological Answer: Stopped-flow UV-Vis spectroscopy monitors MeI oxidative addition to [Pt₂(μ-dppac)(ferrocene)] at millisecond resolution. Rate constants (k = 10⁻³–10⁻² M⁻¹s⁻¹) are derived from pseudo-first-order fits. Activation parameters (ΔH‡, ΔS‡) are calculated via Eyring plots .

Q. How can conflicting photoluminescence data in heteroleptic dppac complexes be resolved?

Methodological Answer: Discrepancies in emission maxima (e.g., 450 nm vs. 520 nm) arise from solvent polarity and counterion effects. Standardized measurements in degassed CH₂Cl₂ at 77 K minimize artifacts. Lifetime comparisons (τ₁ vs. τ₂) and excitation spectra differentiate ligand-centered vs. metal-to-ligand charge transfer (MLCT) transitions .

Q. What crystallographic challenges arise in resolving dppac-containing structures?

Methodological Answer: Disorder in the acetylene backbone is mitigated by low-temperature data collection (100 K) and TWINABS for absorption correction. SHELXL refinement with anisotropic displacement parameters resolves P–C bond distortions. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···π contacts) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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